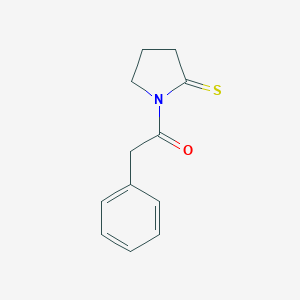
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone, also known as Thioflavin T (ThT), is a fluorescent dye that is commonly used in scientific research. It is a member of the thiazole family and is widely used as a marker for amyloid fibrils in protein aggregation studies. ThT has a unique ability to bind to amyloid fibrils and enhance their fluorescence, making it a valuable tool in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is not fully understood, but it is believed to bind to amyloid fibrils through hydrophobic interactions and hydrogen bonding. This binding enhances the fluorescence of the fibrils, allowing them to be detected and studied.
生化学的および生理学的効果
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is a relatively safe compound and has no known biochemical or physiological effects on humans. However, it should be handled with care as it is a toxic compound and can be harmful if ingested or inhaled.
実験室実験の利点と制限
One of the major advantages of 2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is its ability to selectively bind to amyloid fibrils, making it a valuable tool in the study of neurodegenerative diseases. It is also relatively easy to use and produces highly reproducible results. However, ThT has some limitations, including its inability to distinguish between different types of amyloid fibrils and its potential for non-specific binding to other proteins.
将来の方向性
There are many potential future directions for the use of 2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T in scientific research. One area of interest is the development of new fluorescent dyes that can selectively bind to specific types of amyloid fibrils, allowing for more accurate diagnosis and treatment of neurodegenerative diseases. Another area of interest is the use of ThT in the study of other protein aggregation diseases, such as prion diseases and type 2 diabetes. Additionally, ThT may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases.
合成法
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T can be synthesized using a variety of methods. One common method involves the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide. This reaction produces the intermediate 2-phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone, which can be further purified and converted to ThT by reacting it with sodium hydroxide and 2,2'-bipyridine.
科学的研究の応用
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is widely used in scientific research as a marker for amyloid fibrils in protein aggregation studies. It has been used to study the aggregation of proteins such as amyloid beta, alpha-synuclein, and tau, which are all implicated in neurodegenerative diseases. ThT is also used in the diagnosis of these diseases, as it can detect the presence of amyloid fibrils in tissue samples.
特性
CAS番号 |
121003-09-6 |
|---|---|
製品名 |
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone |
分子式 |
C12H13NOS |
分子量 |
219.3 g/mol |
IUPAC名 |
2-phenyl-1-(2-sulfanylidenepyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C12H13NOS/c14-11(13-8-4-7-12(13)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChIキー |
CJXIAWRAKVQHKD-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)C(=O)CC2=CC=CC=C2 |
正規SMILES |
C1CC(=S)N(C1)C(=O)CC2=CC=CC=C2 |
同義語 |
2-Pyrrolidinethione, 1-(phenylacetyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



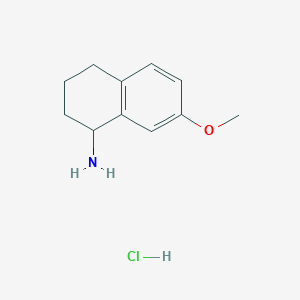
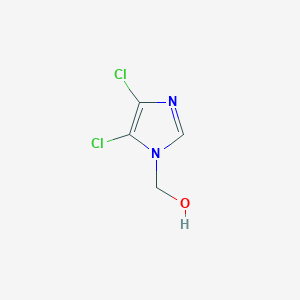
![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)
![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)
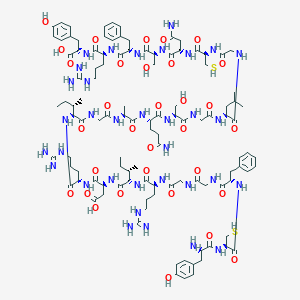
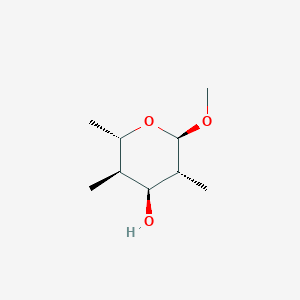


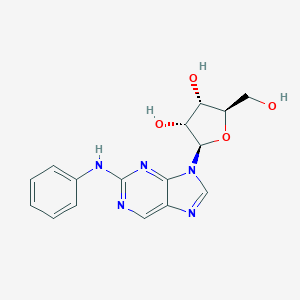

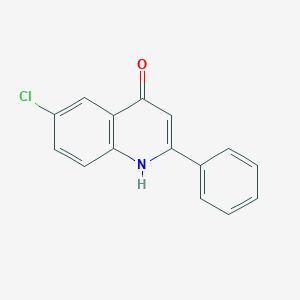

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)
![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)